Methyl methacrylate-d8

概要

説明

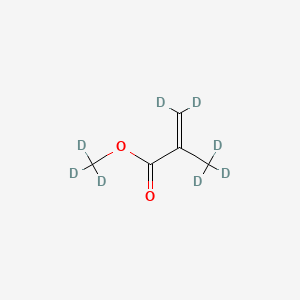

Methyl methacrylate-d8 is a deuterated form of methyl methacrylate, where all hydrogen atoms are replaced with deuterium. This compound is particularly useful in various scientific research applications due to its unique isotopic properties, which allow for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of perdeutero(methyl methacrylate) typically involves the deuteration of methyl methacrylate. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, methyl methacrylate can be reacted with deuterated methanol in the presence of a catalyst to achieve full deuteration .

Industrial Production Methods

Industrial production of perdeutero(methyl methacrylate) follows similar principles but on a larger scale. The process involves the use of deuterated feedstocks and optimized reaction conditions to ensure high yield and purity. Catalysts and reaction conditions are carefully controlled to facilitate the exchange of hydrogen with deuterium efficiently .

化学反応の分析

Types of Reactions

Methyl methacrylate-d8 undergoes similar chemical reactions as its non-deuterated counterpart, including:

Polymerization: It can polymerize to form poly(perdeutero(methyl methacrylate)), which is useful in various applications.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although the presence of deuterium may slightly alter reaction kinetics.

Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with perdeutero(methyl methacrylate) include deuterated solvents, catalysts, and other deuterated compounds. Reaction conditions such as temperature, pressure, and pH are optimized to facilitate the desired transformations .

Major Products

The major products formed from reactions involving perdeutero(methyl methacrylate) include deuterated polymers, deuterated esters, and other deuterated derivatives, which are valuable in various research and industrial applications .

科学的研究の応用

Methyl methacrylate-d8 is extensively used in scientific research due to its unique properties:

Chemistry: It is used in NMR spectroscopy to study polymerization mechanisms and reaction kinetics.

Biology: It is employed in labeling studies to trace metabolic pathways and understand biological processes.

Industry: It is used in the production of specialized polymers and materials with enhanced properties.

作用機序

The mechanism by which perdeutero(methyl methacrylate) exerts its effects is primarily through its incorporation into polymers and other compounds. The presence of deuterium atoms affects the vibrational frequencies and bond strengths, which can influence the physical and chemical properties of the resulting materials . In biological systems, deuterium incorporation can alter metabolic pathways and enzyme interactions, providing insights into biochemical processes .

類似化合物との比較

Similar Compounds

Similar compounds to perdeutero(methyl methacrylate) include:

- Deuterated ethyl methacrylate

- Deuterated butyl methacrylate

- Deuterated styrene

Uniqueness

Methyl methacrylate-d8 is unique due to its specific isotopic composition, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its deuterated nature allows for more precise studies of reaction mechanisms and material properties compared to non-deuterated analogs .

生物活性

Methyl methacrylate-d8 (MMA-d8) is a deuterated form of methyl methacrylate (MMA), a widely utilized monomer in the production of polymers such as poly(methyl methacrylate) (PMMA). This article explores the biological activity of MMA-d8, focusing on its effects on living organisms, polymerization characteristics, and potential toxicological implications.

Overview of this compound

MMA-d8 is synthesized by replacing hydrogen atoms in MMA with deuterium, enhancing its utility in research, particularly in studies involving polymerization mechanisms and biological interactions. The deuteration allows for precise tracking of molecular behavior through techniques like NMR spectroscopy.

Neurochemical Effects

Research indicates that MMA can significantly impact neurological functions. A study on male Wistar rats administered MMA at a dose of 500 mg/kg for 21 consecutive days revealed notable behavioral changes, including impaired locomotor activity and increased aggression. This study also observed alterations in regional brain biogenic amine levels, suggesting that MMA affects neurotransmitter systems, which may be responsible for the observed behavioral changes .

Toxicological Insights

The U.S. Environmental Protection Agency (EPA) has conducted extensive reviews on the toxicological effects of MMA, noting that chronic exposure can lead to various health issues. These include genotoxicity, dermal and ocular effects, and potential carcinogenicity. While specific data on MMA-d8 is limited, the toxicity profile of MMA raises concerns about its deuterated counterpart, particularly regarding long-term exposure risks .

Polymerization Studies

MMA-d8 has been extensively studied for its polymerization properties. Various studies have explored its polymerization using different initiators under varying conditions:

- Polymerization with AIBN : In one study, MMA-d8 was polymerized in bulk at 60°C using azobisisobutyronitrile (AIBN) as an initiator. The resultant polymers were analyzed using NMR spectroscopy, revealing insights into the initiation and termination mechanisms involved in the polymerization process .

- Polymerization with Butylmagnesium Chloride : Another study utilized butylmagnesium chloride to polymerize MMA-d8 at -78°C. The analysis showed that the resulting oligomers contained specific structural units indicative of the initiator's influence on the final product's composition .

Case Study 1: Behavioral Impact Assessment

In a controlled study examining the behavioral impacts of MMA exposure:

- Subjects : Male Wistar rats

- Dosage : 500 mg/kg body weight

- Duration : 21 days

- Findings : Significant impairment in locomotor activity and heightened aggression were observed. The study correlated these behaviors with increased levels of biogenic amines in specific brain regions.

| Behavior Change | Measurement Method | Result |

|---|---|---|

| Locomotor Activity | Open Field Test | Decreased movement |

| Aggression | Social Interaction Test | Increased aggressive behaviors |

| Biogenic Amines Levels | Brain Region Analysis | Elevated levels in pons-medulla |

Case Study 2: Toxicological Review

A comprehensive review conducted by the EPA highlighted several key findings related to MMA exposure:

- Genotoxicity : Evidence suggests potential DNA damage from prolonged exposure.

- Dermal Effects : Skin sensitization reactions were noted among exposed individuals.

- Carcinogenic Potential : Ongoing studies are evaluating long-term exposure risks.

特性

IUPAC Name |

trideuteriomethyl 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i1D2,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQNEPGJFQJSBK-MGGKGRBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(C(=O)OC([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63541-79-7 | |

| Record name | 2-Propenoic-3,3-d2 acid, 2-(methyl-d3)-, methyl-d3 ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63541-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20956671 | |

| Record name | (~2~H_3_)Methyl 2-(~2~H_3_)methyl(~2~H_2_)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35233-69-3 | |

| Record name | Methyl-d3 2-(methyl-d3)-2-propenoate-3,3-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35233-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic-3,3-d2 acid, 2-(methyl-d3)-, methyl-d3 ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035233693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic-3,3-d2 acid, 2-(methyl-d3)-, methyl-d3 ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (~2~H_3_)Methyl 2-(~2~H_3_)methyl(~2~H_2_)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H3)methyl (3,3,α,α,α-2H5)methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does deuteration impact the properties of methyl methacrylate-d8 in polymer studies?

A: Deuteration, the replacement of hydrogen atoms with deuterium, significantly alters the scattering properties of this compound, making it a valuable tool in neutron scattering studies. This is particularly useful when investigating polymer blends and block copolymers. For instance, researchers used small-angle neutron scattering to study semidilute solutions of poly(methyl methacrylate-b-methyl methacrylate-d8) in toluene. [] This allowed them to analyze swelling effects and chain conformation in these complex systems. Additionally, neutron reflectivity studies utilized thin films of d8-poly(methyl methacrylate) block copolymers to investigate interfacial properties and compatibility with other polymers like poly(n-alkyl methacrylate)s. [] The distinct neutron scattering length density of the deuterated component provided valuable insights into the morphology and interfacial width of these materials.

Q2: Can this compound be used to investigate chemical reactions?

A: Yes, the distinct isotopic properties of this compound make it a powerful tool for studying reaction mechanisms. A research study employed this compound to investigate the mechanism of cobalt porphyrin-catalyzed chain transfer in free-radical polymerization. [] By using deuterated methyl methacrylate, the researchers observed a significant deuterium kinetic isotope effect, exceeding 3. This finding indicated that hydrogen atom transfer is a key step in the rate-limiting process of the catalytic cycle. This study exemplifies how this compound can be strategically employed to unravel complex reaction pathways.

Q3: Can this compound be used to analyze buried structures?

A: Yes, this compound's unique properties make it suitable for analyzing buried structures. Researchers effectively utilized the Spin Echo Resolved Grazing Incidence Scattering (SERGIS) technique with neutrons to retrieve the lateral profile of a periodic diffraction grating buried under a layer of highly deuterated poly(this compound). [] The deuterated polymer layer provided contrast for neutron scattering, allowing for the analysis of the buried grating structure. This highlights the potential of using this compound in conjunction with advanced scattering techniques to investigate otherwise inaccessible structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。